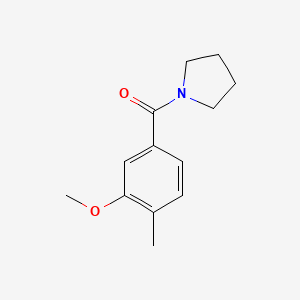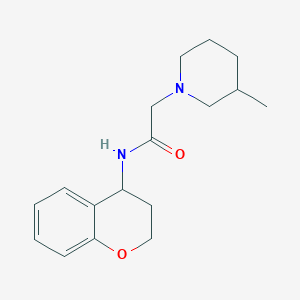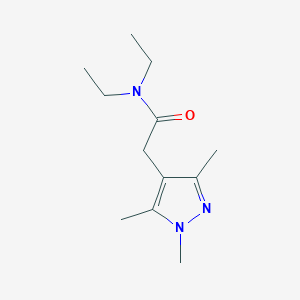
(3-Methoxy-4-methylphenyl)-pyrrolidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxy-4-methylphenyl)-pyrrolidin-1-ylmethanone, also known as Methoxetamine (MXE), is a dissociative drug that has been gaining popularity in the research community. MXE is a derivative of ketamine, which is a well-known dissociative anesthetic drug. MXE has been found to have similar effects to ketamine, but with a longer duration of action and a higher potency. MXE has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
MXE works by binding to the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. MXE acts as an antagonist at the NMDA receptor, which results in a decrease in glutamate transmission and an increase in GABAergic transmission. This leads to a decrease in neuronal excitability and a dissociative state.
Biochemical and Physiological Effects:
MXE has been found to have a number of biochemical and physiological effects. MXE has been found to increase dopamine and serotonin release in the brain, which may contribute to its antidepressant effects. MXE has also been found to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular disease. MXE has also been found to cause urinary tract problems, such as bladder pain and incontinence.
实验室实验的优点和局限性
MXE has a number of advantages for lab experiments. MXE is a potent and long-lasting dissociative drug, which makes it useful for studying the effects of dissociation on behavior and cognition. MXE is also relatively easy to administer, as it can be given orally or intravenously. However, MXE also has a number of limitations for lab experiments. MXE is a controlled substance in many countries, which makes it difficult to obtain and use in research. MXE also has a number of potential side effects, which may make it unsuitable for certain types of experiments.
未来方向
There are a number of future directions for research on MXE. One potential direction is to study the potential therapeutic applications of MXE, particularly its antidepressant and neuroprotective effects. Another potential direction is to study the effects of MXE on learning and memory, and its potential as a cognitive enhancer. Finally, more research is needed to understand the long-term effects of MXE use, particularly its effects on the urinary tract and cardiovascular system.
合成方法
MXE can be synthesized by reacting 3-methoxy-4-methylbenzaldehyde with pyrrolidine and sodium cyanoborohydride in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to yield the final product, MXE. The synthesis of MXE requires specialized equipment and expertise, and should only be performed by trained professionals.
科学研究应用
MXE has been used in scientific research to study its potential therapeutic applications. MXE has been found to have analgesic and antidepressant effects, as well as the ability to induce a dissociative state. MXE has also been found to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases. MXE has also been used in animal studies to study its effects on learning and memory.
属性
IUPAC Name |
(3-methoxy-4-methylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-5-6-11(9-12(10)16-2)13(15)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNOELNNMPJDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-4-methylphenyl)-pyrrolidin-1-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516367.png)
![2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516372.png)


![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B7516392.png)
![4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516394.png)


![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516415.png)
![2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide](/img/structure/B7516421.png)
![N-ethoxy-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7516436.png)


